molecular formula C11H11F3N4O B6460039 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549050-78-2

3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B6460039
CAS No.: 2549050-78-2
M. Wt: 272.23 g/mol
InChI Key: XMQVRYWOICKROZ-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an imidazo[1,2-b]pyridazine moiety linked to an azetidine ring via an ether linkage, with a trifluoroethyl group attached to the azetidine nitrogen

Biochemical Analysis

Biochemical Properties

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine has been shown to interact with the TAK1 kinase, inhibiting its enzymatic activity at nanomolar concentrations . This interaction with TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis, suggests that this compound could have significant effects on biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely due to its interaction with TAK1. By inhibiting TAK1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of multiple myeloma cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the hinge region of kinases . This binding inhibits the enzymatic activity of TAK1, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been extensively reported, its potent inhibitory effects on TAK1 suggest that it could have long-term impacts on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its potent inhibitory effects on TAK1, it is likely that its effects would vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Its interaction with TAK1 suggests that it could influence pathways involving this kinase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized. Its ability to bind to kinases suggests that it could be transported to sites where these enzymes are located .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Given its interaction with TAK1, it is likely that it localizes to areas of the cell where this kinase is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core:

    • Starting from commercially available pyridazine derivatives, the imidazo[1,2-b]pyridazine core can be synthesized through cyclization reactions involving appropriate reagents such as hydrazine and aldehydes under reflux conditions.
  • Etherification:

    • The hydroxyl group on the imidazo[1,2-b]pyridazine is then etherified with 1-(2,2,2-trifluoroethyl)azetidine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Amines or thiols in polar solvents like DMF or DMSO, often with a base such as sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the imidazo[1,2-b]pyridazine ring.

    Substitution: Substituted derivatives where the trifluoroethyl group is replaced by the nucleophile.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity and stability under various chemical conditions.

Biology and Medicine:

Industry:

  • Potential applications in the development of pharmaceuticals and agrochemicals.
  • Used in research for developing new materials with specific properties.

Comparison with Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity and chemical properties.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents, which can influence their reactivity and applications.

Uniqueness:

  • The combination of the imidazo[1,2-b]pyridazine core with the trifluoroethyl-substituted azetidine ring is unique, providing a distinct set of chemical and biological properties.
  • This specific structure may offer advantages in terms of stability, reactivity, and specificity for certain biological targets compared to other similar compounds.

Properties

IUPAC Name

6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVRYWOICKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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